molecular formula C27H44O3 B12327339 1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6)

1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6)

Cat. No.: B12327339
M. Wt: 422.7 g/mol
InChI Key: GMRQFYUYWCNGIN-MQYJUZKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) involves multiple steps. One efficient method starts from (S)-carvone and includes a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate with an alkenyl metal intermediate . This method is notable for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can be used to alter the double bonds in the structure.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) is unique due to its deuterium substitution, which provides enhanced stability and allows for precise analytical applications . This makes it particularly valuable in research settings where accurate quantification and stability are crucial.

Properties

Molecular Formula

C27H44O3

Molecular Weight

422.7 g/mol

IUPAC Name

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1/i3D3,4D3

InChI Key

GMRQFYUYWCNGIN-MQYJUZKRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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